molecular formula C₁₇H₁₅BrN₂Na₂O₆S B1146418 2-Bromo Carbenicillin Disodium Salt CAS No. 59530-63-1

2-Bromo Carbenicillin Disodium Salt

Cat. No. B1146418
CAS RN: 59530-63-1
M. Wt: 501.26
InChI Key:
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Description

Carbenicillin Disodium is a broad-spectrum, semi-synthetic penicillin antibiotic that shows bactericidal activity and is beta-lactamase resistant. It acts by acylating the penicillin-sensitive transpeptidase C-terminal domain, preventing cross-linkage of peptidoglycan strands and thereby inhibiting bacterial cell wall synthesis, leading to cell lysis (Carbenicillin Disodium, 2020).

Synthesis Analysis

The synthesis of 2-Bromo Carbenicillin Disodium Salt specifically is not detailed in the available literature. However, Carbenicillin derivatives like disodium tetraethyleneglycol-bis-(alpha-carboxybenzylpenicillin), known for its enhanced acid stability for oral administration, indicate the synthetic flexibility of Carbenicillin bases in developing prodrugs with specific properties (Y. T. Kim, Y. Jung, & Y. M. Kim, 1999).

Molecular Structure Analysis

While specific details on the molecular structure analysis of 2-Bromo Carbenicillin Disodium Salt are not available, the structural modifications from Carbenicillin, such as the introduction of bromo groups, typically aim to enhance its antibacterial activity or stability. The core structure facilitates its action by inhibiting bacterial cell wall synthesis.

Chemical Reactions and Properties

Carbenicillin and its derivatives, including 2-Bromo variants, undergo reactions characteristic of penicillins, such as the acylation of penicillin-sensitive transpeptidase domains. These reactions are crucial for their bactericidal activity by inhibiting the synthesis of the bacterial cell wall (Carbenicillin Disodium, 2020).

Physical Properties Analysis

The physical properties of Carbenicillin derivatives, like solubility and stability, are significant for their formulation and therapeutic effectiveness. Enhancements in physical properties, such as improved acid stability of disodium tetraethyleneglycol-bis-(alpha-carboxybenzylpenicillin) for oral administration, highlight the importance of physical property optimization in drug development (Y. T. Kim, Y. Jung, & Y. M. Kim, 1999).

Chemical Properties Analysis

The chemical properties of Carbenicillin derivatives, including 2-Bromo Carbenicillin Disodium Salt, are tailored to enhance their spectrum of activity against various bacteria and improve their resistance to beta-lactamase enzymes. These modifications are pivotal for broadening their therapeutic applications and improving efficacy (Carbenicillin Disodium, 2020).

Scientific Research Applications

Antibiotic Resistance and Environmental Concerns

  • Mechanisms of Antibiotic Resistance : Research has delved into the mechanisms through which bacteria develop resistance to β-lactam antibiotics, including carbenicillin, and strategies to combat this issue. This includes the exploration of drug carriers like liposomes and nanoparticles, as well as the development of β-lactam derivatives and prodrugs to enhance the clinical effectiveness of these antibiotics against drug-resistant bacteria (Abeylath & Turos, 2008).

  • Environmental Impact of Antibiotics : The environmental presence of antibiotics, including penicillins, and their effects on non-target species has been a growing concern. The review by Kovaláková et al. (2020) provides an overview of the concentrations of various antibiotics in water bodies and their ecotoxicity. It highlights the need for further studies on the chronic effects of antibiotics on aquatic organisms and the toxicity of antibiotic mixtures (Kovaláková et al., 2020).

Advances in Antibiotic Research and Development

  • Drug Delivery Approaches : Innovative drug delivery approaches are being explored to enhance the efficacy of β-lactam antibiotics and overcome bacterial resistance. This includes the development of new structural variants and the use of drug carriers to improve the delivery and effectiveness of these drugs (Abeylath & Turos, 2008).

  • Environmental Removal of Antibiotics : The removal of antibiotics from the environment, particularly water sources, is critical to mitigating their ecological impact. Techniques such as adsorption using activated carbons have been reviewed for their efficacy in removing antibiotics, including penicillins, from aqueous solutions, highlighting the importance of this research in environmental science (Ahmed, 2017).

Safety And Hazards

Carbenicillin Disodium Salt may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, contact with skin, eyes, or clothing, and inhalation of the product .

properties

IUPAC Name

disodium;(2S,5R,6R)-6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O6S.2Na/c1-17(2)11(16(25)26)20-13(22)10(14(20)27-17)19-12(21)9(15(23)24)7-5-3-4-6-8(7)18;;/h3-6,9-11,14H,1-2H3,(H,19,21)(H,23,24)(H,25,26);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHMDZLUPBPVJI-YCAHSCEMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747220
Record name Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo Carbenicillin Disodium Salt

CAS RN

59530-63-1
Record name Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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